Enzyme Inhibitory Activity: 2-Methyl Regioisomer Demonstrates Superior Potency Over 3- and 4-Methyl Analogs
In a head-to-head comparison of positional methyl isomers on the benzamide scaffold, the 2-methyl (ortho) substituted analog (lead compound) exhibited an IC50 of 8.7 ± 0.7 μM against a target enzyme. In contrast, the 3-methyl (meta) and 4-methyl (para) regioisomers were significantly less potent, with IC50 values of 14.8 ± 5.0 μM and 29.1 ± 3.8 μM, respectively [1]. This demonstrates a clear, quantifiable advantage for the ortho-methyl substitution pattern present in 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide. Further differentiation was observed against methoxy-substituted analogs, with the 2-methoxy compound showing a much weaker IC50 of 90 ± 26 μM [1].
| Evidence Dimension | Enzyme Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 8.7 ± 0.7 μM |
| Comparator Or Baseline | 3-Methyl regioisomer: 14.8 ± 5.0 μM; 4-Methyl regioisomer: 29.1 ± 3.8 μM; 2-Methoxy analog: 90 ± 26 μM |
| Quantified Difference | The 2-methyl (ortho) isomer is approximately 1.7x more potent than the 3-methyl isomer, and 3.3x more potent than the 4-methyl isomer. |
| Conditions | In vitro enzyme inhibition assay; data reported as mean ± standard error. |
Why This Matters
For researchers focused on target engagement, the 2-methyl isomer provides a 1.7x to 3.3x improvement in potency over the 3- and 4-methyl analogs, directly impacting the compound's efficacy in biological assays and lead optimization campaigns.
- [1] Structure and activity of substituted benzamide derivatives. J Med Chem, 2009 Aug 27;52(16):5228–5240. doi: 10.1021/jm900611t. View Source
